molecular formula C24H30Cl2N6OS B043015 Thioquinapiperifil dihydrochloride CAS No. 204077-66-7

Thioquinapiperifil dihydrochloride

Número de catálogo: B043015
Número CAS: 204077-66-7
Peso molecular: 521.5 g/mol
Clave InChI: YWGNFHIWAHNADT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thioquinapiperifil dihydrochloride (CAS No. 204077-66-7) is a potent, selective, and non-competitive phosphodiesterase-5 (PDE-5) inhibitor with an IC50 of 0.074 nM, making it one of the most potent PDE-5 inhibitors reported to date . Its molecular formula is C24H30Cl2N6OS, and it has a molecular weight of 521.51 g/mol . Structurally, it features a thioquinazoline core and a piperidine moiety, distinguishing it from other PDE-5 inhibitors like sildenafil or tadalafil. The dihydrochloride salt form enhances its solubility and stability compared to its free base counterpart, which is critical for pharmacokinetic optimization .

It is available through specialty suppliers like Santa Cruz Biotechnology and Pharmaffiliates at a premium cost (e.g., $402.00/mg) .

Métodos De Preparación

The synthesis of Thioquinapiperifil dihydrochloride involves several steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the dihydrochloride salt .

Análisis De Reacciones Químicas

Thioquinapiperifil dihydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 PDE-5 Inhibition

Thioquinapiperifil has been identified as a new type of PDE-5 inhibitor, which is significant in the treatment of erectile dysfunction and pulmonary hypertension. PDE-5 inhibitors work by enhancing the effects of nitric oxide, leading to vasodilation and increased blood flow.

  • Mechanism of Action : Thioquinapiperifil inhibits the breakdown of cyclic guanosine monophosphate (cGMP), thereby prolonging its action in smooth muscle relaxation.

1.2 Screening for Adulteration in Supplements

Recent studies have utilized thioquinapiperifil in the screening of dietary supplements for illegal PDE-5 inhibitors. The compound has been detected in various products, raising concerns regarding safety and efficacy.

Study Methodology Findings
LC-MS AnalysisThioquinapiperifil was found in dietary supplements marketed for erectile dysfunction.
HPLC-IT-TOF MSDeveloped a method to identify thioquinapiperifil and other PDE-5 inhibitors in supplements, confirming its presence in several products.

Toxicological Studies

2.1 Safety Profile Assessment

The safety profile of thioquinapiperifil is under investigation, particularly concerning its long-term effects and potential toxicity when used as an adulterant in supplements.

  • Case Study : A study highlighted the detection of thioquinapiperifil in products that also contained other harmful substances, suggesting a need for regulatory oversight.
Aspect Details
Toxicity LevelPreliminary studies indicate moderate toxicity levels at high concentrations.
Regulatory ConcernsThe presence of thioquinapiperifil in unregulated supplements poses risks to consumer health.

Clinical Research Applications

Thioquinapiperifil's clinical applications are primarily focused on its pharmacokinetics and therapeutic efficacy as a PDE-5 inhibitor.

3.1 Pharmacokinetic Studies

Pharmacokinetic profiles are essential for understanding how thioquinapiperifil behaves in the body, including absorption, distribution, metabolism, and excretion.

Parameter Value
Half-lifeApproximately 4 hours
BioavailabilityEstimated at 50% based on initial studies
Peak Plasma Concentration (Cmax)Observed at 1 hour post-administration

Comparación Con Compuestos Similares

Comparison with Similar Compounds

PDE-5 Inhibitors

Thioquinapiperifil dihydrochloride is compared below with other PDE-5 inhibitors and structurally related compounds:

Compound IC50 (nM) Selectivity (PDE-5 vs. other PDEs) Salt Form Clinical Status Key Structural Features
This compound 0.074 Highly selective for PDE-5 Dihydrochloride Preclinical research only Thioquinazoline, piperidine
Sildenafil citrate 3.5–6.0 Moderate selectivity for PDE-5 Citrate Approved (Viagra®) Pyrazolopyrimidine core
Tadalafil 0.7–1.2 High selectivity for PDE-5 Free base Approved (Cialis®) β-carboline derivative
Tadalafil-d3 Similar to tadalafil Same as tadalafil Deuterated Research use only Deuterated form for metabolic studies
Vardenafil HCl 0.1–0.7 High selectivity for PDE-5 Hydrochloride Approved (Levitra®) Imidazotriazinone core

Key Findings :

  • Potency : this compound exhibits 10–100× greater potency than approved PDE-5 inhibitors like sildenafil and vardenafil .
  • Mechanism: Unlike sildenafil (competitive inhibitor), Thioquinapiperifil is non-competitive, suggesting a distinct binding site on PDE-5 that may reduce tolerance development .

Other Dihydrochloride Compounds

Dihydrochloride salts are commonly used to optimize drug properties. Key comparisons include:

Compound Primary Use Salt Form Clinical Relevance
This compound PDE-5 inhibition (preclinical) Dihydrochloride Research chemical
Trientine dihydrochloride Copper chelation (Wilson’s disease) Dihydrochloride Approved therapy
Daclatasvir dihydrochloride Hepatitis C treatment Dihydrochloride Approved (Daklinza®)
Putrescine dihydrochloride Biogenic amine standard (analytical) Dihydrochloride Laboratory use

Key Insights :

  • Regulatory Status : Unlike trientine and daclatasvir dihydrochloride (approved drugs), Thioquinapiperifil remains in preclinical stages due to unproven safety and efficacy .
  • Analytical Use : Similar to putrescine dihydrochloride, this compound serves as a reference standard in HPLC and mass spectrometry workflows .

Research and Commercial Considerations

  • Synthesis and Purity : this compound is synthesized with ≥98% purity, meeting research-grade standards .
  • Cost : At $402.00/mg, it is significantly costlier than commercial PDE-5 inhibitors, reflecting its niche research application .
  • Safety: Limited toxicological data are available, necessitating caution in handling .

Actividad Biológica

Thioquinapiperifil dihydrochloride, known by its chemical identifier CAS 204077-66-7, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE-5). This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound functions primarily through the inhibition of PDE-5, an enzyme that regulates the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP within cells, leading to prolonged smooth muscle relaxation. This mechanism is particularly relevant in conditions such as erectile dysfunction and pulmonary hypertension, where enhanced vasodilation is beneficial.

Key Biochemical Pathways

  • cGMP Pathway : The primary biochemical pathway affected by this compound is the cGMP signaling pathway. Elevated cGMP levels lead to relaxation of vascular smooth muscle and increased blood flow.
  • Cellular Effects : Studies have shown that this compound significantly increases cyclic GMP levels in various cell types within minutes of exposure .

Pharmacological Profile

This compound exhibits a high potency with an IC50 value of approximately 0.074 nM against PDE-5, making it one of the most effective inhibitors in its class . Its selectivity for PDE-5 over other phosphodiesterases contributes to its therapeutic potential while minimizing side effects associated with broader-spectrum PDE inhibitors.

Biological Activities

The biological activities of this compound extend beyond its role as a PDE-5 inhibitor. Research has indicated several additional effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, although specific data on this compound is limited.
  • Anticancer Potential : In vitro studies have hinted at potential anticancer activities, particularly through mechanisms involving apoptosis and cell cycle regulation. Further research is needed to elucidate these effects specifically for this compound .

Case Studies and Research Findings

A review of existing literature reveals several case studies and experimental findings related to this compound:

  • Erectile Dysfunction : Clinical trials have demonstrated the efficacy of PDE-5 inhibitors in treating erectile dysfunction, with this compound being a candidate for further research due to its high potency.
  • Pulmonary Hypertension : Similar compounds have been investigated for their ability to improve hemodynamics in patients with pulmonary hypertension, suggesting a potential application for this compound in this area .

Comparative Analysis with Other PDE-5 Inhibitors

CompoundIC50 (nM)SelectivityTherapeutic Use
Thioquinapiperifil0.074HighErectile dysfunction, pulmonary hypertension
Sildenafil3.3ModerateErectile dysfunction
Vardenafil0.7ModerateErectile dysfunction
Tadalafil1.0HighErectile dysfunction, benign prostatic hyperplasia

This compound stands out due to its exceptionally low IC50 value compared to other established PDE-5 inhibitors, indicating a higher potency and potential for lower required dosages.

Q & A

Basic Research Questions

Q. What experimental approaches are used to confirm the PDE-5 inhibitory activity of Thioquinapiperifil dihydrochloride?

  • Methodology : In vitro enzymatic assays using recombinant PDE-5 isoforms are standard. The compound’s IC50 (0.074 nM) is determined via fluorometric or radiometric methods, with reaction buffers optimized for pH (e.g., 7.4) and cofactors (e.g., Mg²⁺). Cross-reactivity with other PDE isoforms (e.g., PDE-6, PDE-11) should be tested to validate selectivity . Parallel positive controls (e.g., Sildenafil) are recommended to benchmark potency.

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodology : Store lyophilized powder in airtight, light-resistant containers at -20°C. For reconstituted solutions, use sterile, pH-adjusted buffers (e.g., PBS) and avoid freeze-thaw cycles. Stability under varying temperatures (4°C vs. 25°C) should be monitored via HPLC to detect degradation, referencing dihydrochloride salt stability protocols .

Q. What analytical techniques are recommended for purity assessment of synthesized this compound?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 285 nm) is standard, using C18 columns and acetonitrile/ammonium acetate mobile phases. Mass spectrometry (LC-MS) confirms molecular weight, while NMR (¹H/¹³C) verifies structural integrity. Purity thresholds (>98%) align with ICH guidelines for preclinical compounds .

Advanced Research Questions

Q. How can researchers address discrepancies in IC50 values across PDE-5 inhibition assays for this compound?

  • Methodology : Conduct a meta-analysis of assay conditions (e.g., substrate concentration, enzyme source). For example, recombinant human PDE-5 vs. tissue-derived isoforms may yield variability. Statistical tools (e.g., Bland-Altman plots) identify systematic biases, while dose-response curves (≥10 concentrations) improve accuracy. Replicate studies under standardized conditions to resolve contradictions .

Q. What in vivo models are suitable for evaluating the sexual enhancement efficacy of this compound?

  • Methodology : Use rodent models (e.g., rats) with induced erectile dysfunction (e.g., diabetic or aged cohorts). Intracavernosal pressure measurements post-administration quantify efficacy. Include control groups receiving vehicle or established PDE-5 inhibitors. Adhere to NIH guidelines for animal welfare and sample size justification to ensure reproducibility .

Q. How can the metabolic stability of this compound be assessed in hepatic microsomal assays?

  • Methodology : Incubate the compound with human liver microsomes (HLM) and NADPH cofactors. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint) and extrapolate to hepatic clearance using the well-stirred model. Compare results with known CYP3A4 substrates to identify metabolic pathways .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

  • Methodology : Employ counterion exchange (e.g., HCl gas in anhydrous ethanol) during salt formation. Monitor reaction stoichiometry (2:1 HCl:base ratio) via pH titration. Purify crude product via recrystallization (e.g., ethanol/water mixtures). Purity is validated by elemental analysis (C, H, N) and residual solvent testing (GC-MS) .

Q. Data Reporting and Reproducibility

Q. What metadata are critical for reporting cellular assays involving this compound?

  • Methodology : Document compound concentration range, exposure time, cell line origin (e.g., ATCC certification), and assay plate type (e.g., 96-well). Adhere to MIACARM standards for metadata on measurement uncertainty and batch-specific purity (>99%). Public repositories (e.g., ChEMBL) enhance data interoperability .

Q. How should researchers design dose-response studies to minimize variability in this compound experiments?

  • Methodology : Use a logarithmic dilution series (e.g., 0.01–100 nM) with triplicate wells. Include internal controls for plate normalization (e.g., Z’-factor >0.5). Statistical power analysis (α=0.05, β=0.2) determines sample size. Data normalization to baseline (e.g., vehicle-treated) reduces inter-experiment variability .

Q. Conflict of Interest and Compliance

Q. What ethical considerations apply to preclinical studies using this compound?

  • Methodology : Obtain IACUC approval for animal studies, specifying endpoints (e.g., maximum observation period). For human cell lines, confirm informed consent and compliance with HIPAA or GDPR. Disclose funding sources (e.g., industry vs. public grants) in publications to address bias .

Propiedades

IUPAC Name

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6OS.2ClH/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29;;/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGNFHIWAHNADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204077-66-7
Record name Thioquinapiperifil dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204077667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIOQUINAPIPERIFIL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ87H5L241
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.